molecular formula C13H18Cl2N2OS B1453495 2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide hydrochloride CAS No. 1221723-47-2

2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide hydrochloride

Cat. No.: B1453495
CAS No.: 1221723-47-2
M. Wt: 321.3 g/mol
InChI Key: FOPQLDLKFSMJDK-UHFFFAOYSA-N
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Description

This compound is a chloroacetamide derivative featuring a thiomorpholine moiety (a six-membered sulfur-containing heterocycle) linked via a methyl group to the meta-position of a phenyl ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical research . Its structural uniqueness lies in the thiomorpholine group, which distinguishes it from oxygen-containing morpholine or non-heterocyclic analogs.

Properties

IUPAC Name

2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2OS.ClH/c14-9-13(17)15-12-3-1-2-11(8-12)10-16-4-6-18-7-5-16;/h1-3,8H,4-7,9-10H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPQLDLKFSMJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide hydrochloride is a compound with significant biological activity, particularly in the context of antimicrobial research. Its molecular formula is C13H18Cl2N2OS\text{C}_{13}\text{H}_{18}\text{Cl}_2\text{N}_2\text{OS}, and it has a molecular weight of approximately 321.3 g/mol. The compound's structure includes a chloroacetamide moiety, which has been associated with various pharmacological effects, including antimicrobial properties.

Antimicrobial Effects

Research indicates that chloroacetamides, including this compound, exhibit diverse antimicrobial activities. A study on a series of N-substituted phenyl-2-chloroacetamides demonstrated that their antimicrobial efficacy varies significantly based on the substituents on the phenyl ring. The following table summarizes the observed activities against different pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureus0.5 μg/mL
N-(3-bromophenyl)-2-chloroacetamideMethicillin-resistant S. aureus (MRSA)1 μg/mL
N-(3-thiomorpholin-4-ylmethyl)-2-chloroacetamideEscherichia coli10 μg/mL
N-(3-thiomorpholin-4-ylmethyl)-2-chloroacetamideCandida albicans5 μg/mL

These findings suggest that structural modifications, such as the presence of halogen atoms and thiomorpholine groups, can enhance the lipophilicity and permeability of these compounds, allowing them to effectively penetrate bacterial membranes and exert their antimicrobial effects .

The mechanism by which chloroacetamides exert their biological effects often involves interference with bacterial cell wall synthesis or function. The presence of halogenated substituents enhances the lipophilicity of the compounds, facilitating their passage through lipid membranes, which is crucial for their activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on Antimicrobial Potential : A comprehensive study evaluated the antimicrobial potential of newly synthesized N-substituted phenyl-2-chloroacetamides, including derivatives like this compound. The study confirmed that compounds with specific substituents showed enhanced activity against MRSA and other pathogens, demonstrating the importance of chemical structure in determining biological efficacy .
  • QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models were employed to predict the biological activity of various chloroacetamides. The analysis indicated that compounds adhering to Lipinski’s Rule of Five exhibited better absorption and bioavailability profiles, suggesting promising leads for further drug development .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide hydrochloride exhibits notable antimicrobial activity. Its mechanism often involves interference with bacterial cell wall synthesis or function, attributed to the chloroacetamide moiety present in its structure.

A comparative study on various N-substituted phenyl-2-chloroacetamides highlighted the compound's efficacy against several pathogens. The following table summarizes its antimicrobial activity:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureus0.5 μg/mL
N-(3-bromophenyl)-2-chloroacetamideMethicillin-resistant S. aureus (MRSA)1 μg/mL
N-(3-thiomorpholin-4-ylmethyl)-2-chloroacetamide Escherichia coli10 μg/mL
N-(3-thiomorpholin-4-ylmethyl)-2-chloroacetamide Candida albicans5 μg/mL

These findings suggest that structural modifications, such as the presence of halogen atoms and thiomorpholine groups, enhance the lipophilicity and permeability of these compounds, allowing them to penetrate bacterial membranes effectively.

Antimicrobial Therapy

Due to its demonstrated effectiveness against resistant strains like MRSA and various fungi, this compound holds promise as a candidate for developing new antimicrobial agents.

Case Studies

  • Study on MRSA Treatment : A clinical study evaluated the effectiveness of this compound against MRSA in vitro. The results showed a significant reduction in bacterial load when treated with concentrations as low as 1 μg/mL, suggesting its potential for further development into a therapeutic agent for resistant infections.
  • Fungal Infections : Another case study focused on its efficacy against Candida albicans. Results indicated that at a concentration of 5 μg/mL, the compound effectively inhibited growth, highlighting its potential role in antifungal therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

Morpholine Derivative: 2-Chloro-N-{4-[(Morpholin-4-yl)methyl]phenyl}acetamide Hydrochloride
  • Structure : Replaces thiomorpholine with morpholine (oxygen instead of sulfur).
  • Applications : Used in corrosion inhibition and as a research chemical .
Pyrrolidine Derivative: 2-Chloro-N-[4-(Pyrrolidin-1-ylmethyl)phenyl]Acetamide Hydrochloride
  • Properties : Reduced steric hindrance and basicity compared to thiomorpholine derivatives.
  • Applications : Biochemical studies, often utilized in receptor-binding assays .
Diethylamino Derivative: 2-Chloro-N-[4-(Diethylamino)phenyl]Acetamide Hydrochloride
  • Structure: Substitutes thiomorpholine with a diethylamino group.
  • Properties : Higher basicity due to the tertiary amine, influencing solubility and pharmacokinetics.
  • Applications : Pharmaceutical intermediates, particularly in drug discovery .

Substituent Position and Electronic Effects

Chloroacetamide Herbicides (e.g., Metolachlor)
  • Structure : 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide.
  • Properties : Bulky alkyl groups enhance lipophilicity, improving herbicidal activity.
  • Applications : Widely used in agriculture for pre-emergent weed control .
Trifluoromethyl-Substituted Analog: 2-Chloro-N-[3-(Trifluoromethyl)phenyl]Acetamide
  • Structure : Trifluoromethyl group at the para position.
  • Properties : Electron-withdrawing CF₃ group increases metabolic stability and acidity.
  • Applications : Explored in agrochemicals and medicinal chemistry .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Chloroacetamide Derivatives
Compound Name Heterocycle/Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound Thiomorpholine C₁₃H₁₈Cl₂N₂OS 337.26 Pharmaceutical research
Morpholine Derivative Morpholine C₁₄H₁₈Cl₂N₂O₂ 325.21 Corrosion inhibition
Pyrrolidine Derivative Pyrrolidine C₁₄H₁₈Cl₂N₂O 309.21 Receptor-binding assays
Diethylamino Derivative Diethylamino C₁₂H₁₈Cl₂N₂O 283.19 Drug discovery intermediates
Metolachlor Ethyl, Methyl C₁₅H₂₂ClNO₂ 283.80 Herbicide

Preparation Methods

Starting Materials and Key Intermediates

Reaction Conditions and Solvents

  • The acylation reaction typically occurs in an organic solvent such as dichloromethane or methylene chloride.
  • Reaction temperatures are maintained between 0°C to room temperature (25°C) to control reactivity and minimize side reactions.
  • Base such as triethylamine or pyridine is used to neutralize the hydrochloric acid generated during acylation.

Stepwise Synthetic Procedure

Step Reaction Description Conditions Notes
1 Preparation of 3-(thiomorpholin-4-ylmethyl)aniline Reductive amination or alkylation Requires control of pH and temperature to avoid over-alkylation
2 Acylation of aniline with chloroacetyl chloride 0-25°C, dichloromethane, base (e.g., triethylamine) Slow addition of chloroacetyl chloride to aniline solution to control exotherm
3 Isolation of crude 2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide Solvent evaporation or precipitation Crude product purified by recrystallization
4 Formation of hydrochloride salt Treatment with HCl in ether or ethanol Enhances compound stability and crystallinity

Reaction Time and Yields

  • Typical reaction times for acylation range from 1 to 3 hours.
  • Yields reported for similar chloroacetamide compounds are in the range of 70-90%, depending on purification efficiency.

Purification Techniques

  • The crude product is purified by recrystallization from solvents such as ethanol, ethyl acetate, or acetone.
  • Activated charcoal treatment may be used to remove colored impurities.
  • Final drying under vacuum yields the hydrochloride salt as a white to off-white crystalline solid.

Research Findings and Optimization Parameters

Influence of Solvent and Temperature

  • Use of aprotic solvents like dichloromethane or tetrahydrofuran favors better control over acylation and reduces hydrolysis of chloroacetyl chloride.
  • Lower temperatures (0-5°C) during addition minimize side reactions, such as over-acylation or polymerization.

Base Selection

  • Triethylamine is preferred due to its solubility and ability to scavenge HCl efficiently.
  • Pyridine can be used but may complicate purification due to its odor and boiling point.

Reaction Monitoring

  • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Completion is typically achieved when starting aniline is no longer detected.

Stability of the Hydrochloride Salt

  • The hydrochloride salt form shows improved shelf-life and solubility in aqueous media compared to the free base.
  • Salt formation is achieved by bubbling dry HCl gas or adding HCl solution in ether.

Comparative Table of Preparation Parameters

Parameter Optimal Range/Condition Impact on Product Quality
Solvent Dichloromethane, THF Solubility and reaction control
Temperature 0–25°C Minimizes side reactions
Base Triethylamine Efficient HCl scavenging
Reaction Time 1–3 hours Complete acylation
Purification Recrystallization from ethanol/acetone High purity, removal of impurities
Salt Formation HCl in ether or ethanol Enhanced stability and solubility

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide hydrochloride?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A primary amine (e.g., 3-(thiomorpholin-4-ylmethyl)aniline) reacts with chloroacetyl chloride in an aprotic solvent (e.g., toluene or dichloromethane) under reflux. Triethylamine is often added to scavenge HCl, improving reaction efficiency. Reaction progress is monitored by TLC (toluene:acetone, 7:3) . The crude product is recrystallized from toluene or ethanol to enhance purity.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H and ¹³C) confirms the thiomorpholine ring integration, chloroacetamide linkage, and aromatic substituents.
  • IR spectroscopy identifies the amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Mass spectrometry (ESI-TOF) provides molecular ion peaks and validates the hydrochloride salt formation (e.g., [M+H]⁺ and [M+Cl]⁻ adducts) .

Q. How is purity assessed during synthesis and isolation?

  • Methodological Answer :

  • TLC with UV visualization or iodine staining tracks reaction progress.
  • HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98% typically required for research-grade material).
  • Elemental analysis ensures stoichiometric agreement for C, H, N, and Cl .

Advanced Research Questions

Q. What electrochemical methods are used to study its corrosion inhibition properties in metal alloys?

  • Methodological Answer :

  • Potentiodynamic polarization (Tafel method) measures corrosion current density (icorr) and potential (Ecorr) in acidic media (e.g., 0.1 M HCl) with/without the compound. A decrease in icorr indicates inhibition efficiency .
  • Electrochemical impedance spectroscopy (EIS) evaluates charge-transfer resistance and adsorption behavior. Data fitting with equivalent circuit models quantifies surface coverage .

Q. How can crystallography resolve structural ambiguities in derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines molecular geometry, hydrogen bonding, and salt formation. High-resolution data (d-spacing < 0.8 Å) resolves thiomorpholine conformation and chloroacetamide orientation. Twinning or disorder in crystals may require SHELXD for structure solution .

Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent variation : Replace thiomorpholine with morpholine or piperazine to assess heterocyclic effects on solubility/target binding.
  • Pharmacophore modeling identifies critical interaction sites (e.g., chloroacetamide as an electrophilic warhead).
  • In vitro assays (e.g., enzyme inhibition) validate activity changes. For example, analogs with sulfonyl groups (as in related compounds) show enhanced stability in biological matrices .

Q. How do environmental conditions affect its stability and degradation pathways?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and varying pH (1–13). Monitor degradation via HPLC-MS to identify hydrolytic (amide bond cleavage) or oxidative (sulfur oxidation in thiomorpholine) products.
  • Kinetic modeling calculates half-life under accelerated conditions .

Q. What computational approaches validate its interaction with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) predicts binding modes to enzymes (e.g., kinases or proteases). Thiomorpholine’s sulfur atom may coordinate with metal ions in active sites.
  • Molecular dynamics simulations (GROMACS) assess binding stability over 100-ns trajectories. RMSD plots quantify conformational shifts in the target-compplex .

Data Contradiction Analysis

  • Solubility Variability : Discrepancies in solubility (DMSO vs. aqueous buffers) may arise from hydrochloride salt dissociation. Use 1H NMR in D2O to confirm salt integrity and adjust buffer ionic strength for assays .
  • Biological vs. Electrochemical Activity : While the compound inhibits corrosion via adsorption, its biological activity might require covalent binding. Cross-validate mechanisms using competitive inhibition assays and surface plasmon resonance (SPR) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide hydrochloride

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